molecular formula C17H18N4O2 B4524362 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline

Cat. No.: B4524362
M. Wt: 310.35 g/mol
InChI Key: LZVIDVCBDQTXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline is a heterocyclic compound that features a quinoline core substituted with a morpholine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline typically involves multi-step organic reactions. One common route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the morpholine ring: This can be done via nucleophilic substitution reactions where a halogenated quinoline intermediate reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The quinoline core allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Material Science: Its electronic properties can be utilized in the development of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinoline: Lacks the oxadiazole and morpholine rings, making it less versatile in terms of chemical reactivity.

    3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinoline: Lacks the morpholine ring, which may reduce its potential biological activity.

    2-(Morpholin-4-YL)quinoline: Lacks the oxadiazole ring, affecting its electronic properties.

Uniqueness

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline is unique due to the combination of the quinoline core with both oxadiazole and morpholine rings, providing a balance of electronic, steric, and chemical properties that can be fine-tuned for specific applications.

Properties

IUPAC Name

4-[6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-3-4-15-13(9-11)10-14(16-18-12(2)23-20-16)17(19-15)21-5-7-22-8-6-21/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVIDVCBDQTXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline
Reactant of Route 3
Reactant of Route 3
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline
Reactant of Route 4
Reactant of Route 4
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline
Reactant of Route 5
Reactant of Route 5
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline
Reactant of Route 6
6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-YL)-2-(morpholin-4-YL)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.